
1,3-Dimethoxy-5-methyl-2,4,6-trinitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethoxy-5-methyl-2,4,6-trinitrobenzene is an aromatic compound characterized by a benzene ring substituted with three nitro groups, two methoxy groups, and one methyl group. This compound is part of the broader class of nitroaromatic compounds, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dimethoxy-5-methyl-2,4,6-trinitrobenzene can be synthesized through a multi-step process involving nitration and methylation reactions. The nitration of aromatic compounds typically involves the use of nitric acid and sulfuric acid as reagents. For example, the nitration of methylbenzene (toluene) can yield trinitrotoluene, which can then be further modified to introduce methoxy groups .
Industrial Production Methods
Industrial production of nitroaromatic compounds often involves large-scale nitration processes. These processes are carried out in specialized reactors designed to handle the highly exothermic nature of nitration reactions. The use of mixed acid (a combination of nitric acid and sulfuric acid) is common in these industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethoxy-5-methyl-2,4,6-trinitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Formation of nitrobenzoic acids.
Reduction: Formation of aminobenzenes.
Substitution: Formation of various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethoxy-5-methyl-2,4,6-trinitrobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1,3-Dimethoxy-5-methyl-2,4,6-trinitrobenzene involves its interaction with molecular targets through its nitro and methoxy groups. The nitro groups can participate in redox reactions, while the methoxy groups can influence the compound’s solubility and reactivity. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can impact biological pathways and industrial processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Trinitrobenzene: Similar in structure but lacks the methoxy and methyl groups.
2,4,6-Trinitrotoluene (TNT): Similar nitro group arrangement but with a different substitution pattern.
1,3,5-Triamino-2,4,6-trinitrobenzene (TATB): Contains amino groups instead of methoxy groups
Uniqueness
1,3-Dimethoxy-5-methyl-2,4,6-trinitrobenzene is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical properties. The combination of these functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields .
Eigenschaften
CAS-Nummer |
66414-56-0 |
|---|---|
Molekularformel |
C9H9N3O8 |
Molekulargewicht |
287.18 g/mol |
IUPAC-Name |
1,3-dimethoxy-5-methyl-2,4,6-trinitrobenzene |
InChI |
InChI=1S/C9H9N3O8/c1-4-5(10(13)14)8(19-2)7(12(17)18)9(20-3)6(4)11(15)16/h1-3H3 |
InChI-Schlüssel |
OHYFVDTVYZPUPA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1[N+](=O)[O-])OC)[N+](=O)[O-])OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



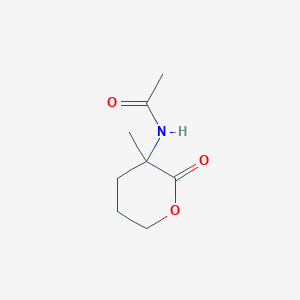

![2,2'-Disulfanediylbis{N-[2-(4-chlorophenyl)ethyl]benzamide}](/img/structure/B14482567.png)
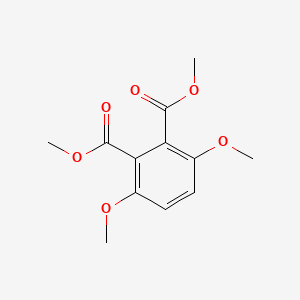
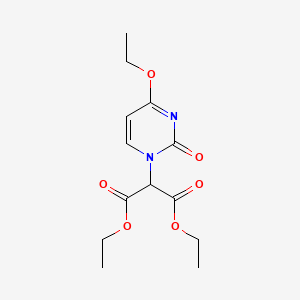


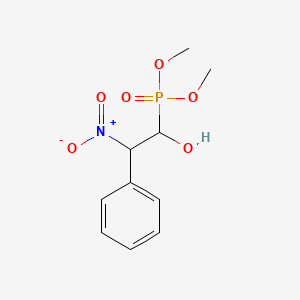
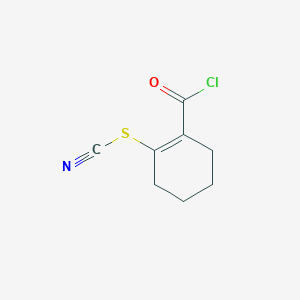

![4-{1-Hydroxy-2-[(pentan-3-yl)amino]butyl}benzene-1,2-diol](/img/structure/B14482609.png)


